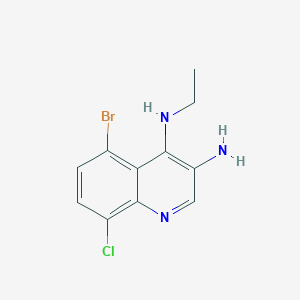

5-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine

Description

5-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine is a halogenated quinoline derivative with a molecular formula of C₁₁H₁₀BrClN₃ and a molecular weight of 304.57 g/mol (inferred from structural analogs in –4). The compound features a quinoline core substituted with bromine at position 5, chlorine at position 8, and an ethyl group on the N4 amine.

Properties

Molecular Formula |

C11H11BrClN3 |

|---|---|

Molecular Weight |

300.58 g/mol |

IUPAC Name |

5-bromo-8-chloro-4-N-ethylquinoline-3,4-diamine |

InChI |

InChI=1S/C11H11BrClN3/c1-2-15-11-8(14)5-16-10-7(13)4-3-6(12)9(10)11/h3-5H,2,14H2,1H3,(H,15,16) |

InChI Key |

NCHSMBFRQCDIKC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=NC2=C(C=CC(=C21)Br)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a quinoline derivative, followed by the introduction of the ethyl group through an alkylation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures to handle hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects: The chlorine at position 8 in the target compound increases electronegativity compared to methyl or hydrogen in analogs (e.g., 5-bromo-8-methylquinoline-3,4-diamine).

Biological Activity: Quinoline-3,4-diamines share structural similarities with IC2 and IC5, which exhibit DNA intercalation comparable to doxorubicin. The halogenated quinoline core in the target compound may offer stronger π-π stacking with DNA base pairs, though direct experimental validation is needed.

Material Science Applications: While triazine-based emitters (e.g., PTZ-TRZ) dominate OLED research, halogenated quinolines like the target compound could serve as electron-transport layers due to their planar aromatic systems and electron-withdrawing substituents.

Contradictions and Limitations

- focuses on quinazolines and pyridopyrimidines, which have different core structures compared to quinolines. This limits direct extrapolation of DNA intercalation data.

- The absence of direct experimental data on the target compound necessitates reliance on structural analogies.

Research Implications

The halogenated and alkylated substitutions in this compound position it as a promising candidate for:

- Antitumor Drug Development : Optimizing intercalation efficiency via halogen substituents.

- Organic Electronics: Leveraging electron-deficient quinoline cores for charge transport in OLEDs.

Further studies should prioritize synthesis, crystallography, and comparative bioactivity assays to validate these hypotheses.

Biological Activity

5-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant studies that elucidate its pharmacological properties.

Chemical Structure and Properties

The compound this compound belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. Its molecular formula is C11H11BrClN3, and it possesses unique electronic and steric properties due to the presence of halogen substituents.

| Property | Value |

|---|---|

| Molecular Formula | C11H11BrClN3 |

| Molecular Weight | 304.58 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not readily available |

Antiviral Properties

Research indicates that quinoline derivatives exhibit antiviral activity against various viruses. This compound has been studied for its potential efficacy against viral infections such as HIV and Zika virus. The mechanism often involves the inhibition of viral replication by interfering with viral enzymes or cellular receptors that viruses exploit for entry and replication .

Anticancer Activity

Quinoline derivatives have shown promise in cancer research. The compound has been investigated for its ability to induce apoptosis in cancer cell lines. Studies suggest that it may inhibit specific kinases involved in cell proliferation and survival pathways. For instance, it has been noted to affect the p47phox protein complex involved in reactive oxygen species (ROS) generation, which is crucial in cancer cell metabolism .

Enzyme Inhibition

This compound has also been examined for its inhibitory effects on various enzymes. For example, it may act as a competitive inhibitor for certain kinases or phosphatases involved in cellular signaling pathways. This inhibition can lead to altered cellular responses and may contribute to its anticancer effects .

Case Studies and Research Findings

- Antiviral Activity Against HIV : A study demonstrated that quinoline derivatives, including this compound, inhibited HIV reverse transcriptase activity by binding to the enzyme's active site . The compound exhibited an IC50 value indicating significant potency.

- Cytotoxicity in Cancer Cell Lines : In vitro studies showed that this compound induced cytotoxicity in various cancer cell lines (e.g., HeLa and MCF7). The mechanism was linked to increased ROS production leading to oxidative stress and subsequent apoptosis .

- Enzyme Interaction Studies : A detailed kinetic analysis revealed that this compound effectively inhibited the activity of specific kinases at nanomolar concentrations, suggesting its potential as a therapeutic agent in kinase-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.